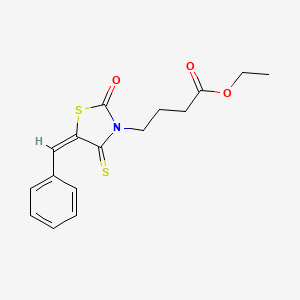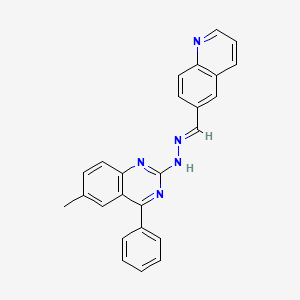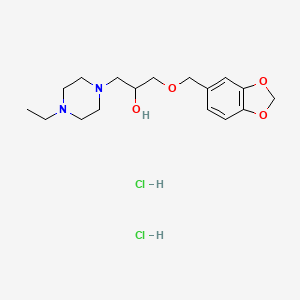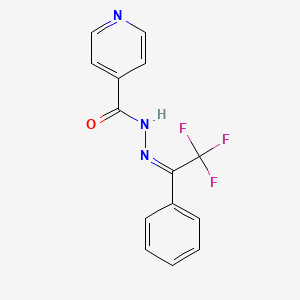
N'-(4-bromobenzylidene)-2-hydroxy-4-quinolinecarbohydrazide
Descripción general
Descripción
N’-(4-bromobenzylidene)-2-hydroxy-4-quinolinecarbohydrazide is a chemical compound with the molecular formula C14H11BrN2O . It falls within the class of hydrazides and contains a quinoline ring system. The compound’s structure features a substituted benzylidene moiety attached to a quinolinecarbohydrazide scaffold .
Synthesis Analysis
The synthesis of N’-(4-bromobenzylidene)-2-hydroxy-4-quinolinecarbohydrazide involves the condensation reaction between 4-bromobenzaldehyde and 2-hydroxy-4-quinolinecarbohydrazide . The reaction proceeds via the formation of a Schiff base, resulting in the desired product. Detailed synthetic procedures and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a quinoline ring fused with a hydrazide group. The 4-bromobenzylidene substituent is attached to the hydrazide nitrogen. The conformation around the C=N bond is E .
Chemical Reactions Analysis
N’-(4-bromobenzylidene)-2-hydroxy-4-quinolinecarbohydrazide may participate in various chemical reactions, including nucleophilic additions, cyclizations, and coordination reactions. Further studies are needed to explore its reactivity and potential applications .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Photochemical Applications
N’-[(E)-(4-bromophenyl)methylidene]-2-oxo-1,2-dihydroquinoline-4-carbohydrazide: has been studied for its photochemical properties, particularly its photo-reactivity. The presence of strong electron-withdrawing groups like the nitro group in related compounds has been shown to inhibit photo-reactivity . This suggests potential applications in photo-inhibition , where controlling the reactivity of compounds under light exposure is crucial, such as in the development of photoresists or photoprotective coatings .
Optical and Electronic Materials
The compound’s ability to absorb and emit light indicates its potential use in photonics and optoelectronic devices . Its narrow energy gap suggests stability and suitability for catalytic reactions, which could be leveraged in creating light-emitting diodes (LEDs) or laser materials .
Medicinal Chemistry
In medicinal chemistry, the compound’s geometric configuration and electronic properties are essential for understanding its reactivity and interactions. Its structure could be exploited in designing molecules with specific pharmacological activities, such as enzyme inhibitors or receptor modulators .
Molecular Structure Analysis
The compound’s structure has been analyzed using density functional theory (DFT) , which provides insights into its stability and reactivity. This information is valuable for molecular modeling and drug design , where predicting molecular behavior is key .
Biological Activity
Studies have shown that related bromine-substituted hydrazone derivatives exhibit significant biological activity. This compound could be investigated for its anticancer , antibacterial , or anti-inflammatory properties, among others .
Environmental Impact and Safety
The biological effect of organic bromines, such as those found in this compound, is a critical area of study. Understanding the environmental impact and potential toxicity is vital for the safe use of such compounds in pharmaceuticals and other applications .
Material Science
The compound’s structural and electronic characteristics make it a candidate for exploring new materials with specific properties, such as conductivity , flexibility , or strength . Its potential for non-covalent interactions could lead to the development of novel composite materials .
Photodynamic Therapy
Given its light absorption properties, the compound could be explored for use in photodynamic therapy (PDT) , a treatment method that uses light-sensitive compounds to destroy cancer cells .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori . This enzyme plays a crucial role in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drugs .
Mode of Action
The presence of the quinoline moiety and the bromophenyl group might contribute to its binding affinity towards its target
Biochemical Pathways
The compound may affect the fatty acid synthesis pathway in bacteria due to its potential interaction with the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This could lead to the inhibition of bacterial growth, providing a potential mechanism for antibacterial activity.
Result of Action
If the compound does indeed inhibit the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz, it could potentially lead to the disruption of fatty acid synthesis in bacteria, thereby inhibiting bacterial growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and solubility might be affected by the pH of the environment. Similarly, temperature could influence the compound’s stability and its interaction with its target .
Propiedades
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c18-12-7-5-11(6-8-12)10-19-21-17(23)14-9-16(22)20-15-4-2-1-3-13(14)15/h1-10H,(H,20,22)(H,21,23)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSYSXRZRSVSDW-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N/N=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-phenylpropylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909109.png)
![3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3909114.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909127.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3909137.png)

![N'-(2,3-dimethoxybenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3909154.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3909160.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidin-2-amine](/img/structure/B3909187.png)

![1-(3,4-dimethoxyphenyl)ethanone O-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}oxime](/img/structure/B3909216.png)